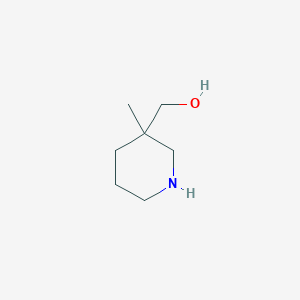

(3-Methylpiperidin-3-yl)methanol

描述

The exact mass of the compound (3-Methylpiperidin-3-yl)methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (3-Methylpiperidin-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Methylpiperidin-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(3-methylpiperidin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(6-9)3-2-4-8-5-7/h8-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMGCHHGYZKQCNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCNC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60598913 | |

| Record name | (3-Methylpiperidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221298-00-6 | |

| Record name | (3-Methylpiperidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-methylpiperidin-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic Characterization of (3-Methylpiperidin-3-yl)methanol: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction

(3-Methylpiperidin-3-yl)methanol is a substituted piperidine derivative of interest in medicinal chemistry and drug discovery due to its potential as a scaffold in the synthesis of novel therapeutic agents. The precise elucidation of its molecular structure is paramount for its application in synthetic protocols and for understanding its structure-activity relationships. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the unambiguous structural confirmation of this compound.

This technical guide provides a comprehensive overview of the expected spectroscopic data for (3-Methylpiperidin-3-yl)methanol. In the absence of publicly available, experimentally verified spectra in common databases, this guide will leverage predictive models and an analysis of characteristic functional group frequencies and fragmentation patterns to offer a robust theoretical framework for the spectroscopic characterization of this molecule. This approach provides researchers with a valuable reference for confirming the identity and purity of synthesized (3-Methylpiperidin-3-yl)methanol.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is essential for interpreting spectroscopic data. The structure of (3-Methylpiperidin-3-yl)methanol, with a systematic atom numbering scheme, is presented below. This numbering will be used for the assignment of NMR signals.

Caption: Molecular structure of (3-Methylpiperidin-3-yl)methanol with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Predicted ¹H and ¹³C NMR data for (3-Methylpiperidin-3-yl)methanol are presented below. These predictions are based on computational algorithms that analyze the chemical environment of each nucleus.

Experimental Protocol: NMR Sample Preparation and Analysis (General)

-

Sample Preparation: Dissolve approximately 5-10 mg of (3-Methylpiperidin-3-yl)methanol in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can affect the chemical shifts of labile protons (NH and OH).

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are typically used. For ¹³C NMR, a proton-decoupled spectrum is usually acquired to simplify the spectrum to single lines for each unique carbon atom.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum of (3-Methylpiperidin-3-yl)methanol would exhibit distinct signals for the methyl, methylene, and methine protons, as well as the exchangeable protons of the amine and alcohol groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (C7) | 0.9 - 1.1 | Singlet (s) | 3H |

| Piperidine CH₂ (C4, C5) | 1.3 - 1.7 | Multiplet (m) | 4H |

| Piperidine CH₂ (C2, C6) | 2.5 - 3.0 | Multiplet (m) | 4H |

| CH₂OH (C8) | 3.3 - 3.5 | Singlet (s) | 2H |

| NH (N1) | Variable (1.5 - 3.0) | Broad Singlet (br s) | 1H |

| OH (O9) | Variable (2.0 - 4.0) | Broad Singlet (br s) | 1H |

Interpretation:

-

The methyl group (C7) is expected to appear as a singlet in the upfield region due to its attachment to a quaternary carbon.

-

The piperidine ring methylene protons (C2, C4, C5, C6) will likely appear as complex multiplets due to diastereotopicity and spin-spin coupling with neighboring protons.

-

The methylene protons of the hydroxymethyl group (C8) are predicted to be a singlet as they are adjacent to a quaternary carbon and therefore have no vicinal protons to couple with.

-

The NH and OH protons will appear as broad singlets, and their chemical shifts are highly dependent on the solvent, concentration, and temperature. Their integration would correspond to one proton each.

¹³C NMR Spectroscopy (Predicted)

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| CH₃ (C7) | 20 - 25 |

| Piperidine CH₂ (C5) | 25 - 30 |

| Piperidine CH₂ (C4) | 35 - 40 |

| Quaternary C (C3) | 40 - 45 |

| Piperidine CH₂ (C2) | 48 - 53 |

| Piperidine CH₂ (C6) | 50 - 55 |

| CH₂OH (C8) | 65 - 70 |

Interpretation:

-

The methyl carbon (C7) will be the most upfield signal.

-

The aliphatic methylene carbons of the piperidine ring (C2, C4, C5, C6) will appear in the 25-55 ppm range.

-

The quaternary carbon (C3) , being shielded and not directly attached to a heteroatom, will be in the 40-45 ppm range.

-

The hydroxymethyl carbon (C8) will be the most downfield signal in the aliphatic region due to the deshielding effect of the adjacent oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (3-Methylpiperidin-3-yl)methanol would be characterized by the absorption bands of the O-H, N-H, and C-H bonds.

Experimental Protocol: IR Spectroscopy (General)

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate. If the compound is a solid, it can be analyzed as a KBr pellet or as a mull in Nujol.

-

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum is typically recorded first and automatically subtracted from the sample spectrum.

Characteristic IR Absorption Bands (Expected)

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (alcohol) | 3200 - 3600 | Strong, Broad |

| N-H Stretch (amine) | 3200 - 3500 | Medium, Broad |

| C-H Stretch (alkane) | 2850 - 3000 | Strong |

| C-O Stretch (alcohol) | 1000 - 1260 | Strong |

| C-N Stretch (amine) | 1020 - 1250 | Medium |

Interpretation:

-

A prominent, broad absorption band in the region of 3200-3600 cm⁻¹ is a key indicator of the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding.

-

The N-H stretching vibration of the secondary amine is also expected in a similar region, often appearing as a shoulder on the O-H band or as a separate, less intense broad peak.

-

Strong absorptions in the 2850-3000 cm⁻¹ range are characteristic of aliphatic C-H stretching .

-

The presence of a strong band in the 1000-1260 cm⁻¹ region would confirm the C-O stretching of the primary alcohol.

-

A medium intensity band in the 1020-1250 cm⁻¹ region would be indicative of the C-N stretching of the piperidine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: Mass Spectrometry (General)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: The molecules are ionized, commonly using Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrum

The molecular formula of (3-Methylpiperidin-3-yl)methanol is C₇H₁₅NO, which corresponds to a molecular weight of 129.20 g/mol .

-

Molecular Ion (M⁺): In an EI mass spectrum, the molecular ion peak would be expected at m/z 129 .

-

Key Fragmentation Pathways: The molecule is expected to undergo characteristic fragmentation patterns, including alpha-cleavage adjacent to the nitrogen and oxygen atoms.

Caption: Predicted key fragmentation pathways for (3-Methylpiperidin-3-yl)methanol in mass spectrometry.

Interpretation of Key Fragments:

-

m/z 114: Loss of a methyl radical (•CH₃) via alpha-cleavage at the C3 position.

-

m/z 98: Loss of a hydroxymethyl radical (•CH₂OH) via alpha-cleavage at the C3 position.

-

m/z 84: A common fragment for piperidine rings, resulting from ring cleavage.

Conclusion

This technical guide provides a detailed theoretical framework for the spectroscopic characterization of (3-Methylpiperidin-3-yl)methanol using NMR, IR, and MS techniques. While based on predictive data and established principles of spectral interpretation, it offers researchers a solid foundation for confirming the structure of this compound in a laboratory setting. The presented data tables, interpretations, and diagrams serve as a valuable reference for scientists and professionals in drug development, aiding in the unambiguous identification and quality control of (3-Methylpiperidin-3-yl)methanol. It is recommended that this theoretical data be compared against experimentally obtained spectra for definitive structural confirmation.

References

Due to the absence of specific literature with experimental data for (3-Methylpiperidin-3-yl)methanol, this reference list includes general resources for spectroscopic data and interpretation.

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

PubChem. National Center for Biotechnology Information. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Solubility and Stability of (3-Methylpiperidin-3-yl)methanol: A Guide for Drug Development Professionals

An In-depth Technical Guide

Abstract

(3-Methylpiperidin-3-yl)methanol is a key heterocyclic building block in modern medicinal chemistry, valued for its chiral scaffold and versatile functional groups.[1] Its effective use in synthesis and formulation hinges on a thorough understanding of its physicochemical properties, particularly its solubility in common laboratory solvents and its stability under various storage and handling conditions. This guide provides a comprehensive analysis of these characteristics, grounded in fundamental chemical principles and established industry practices. We present predictive assessments of its solubility profile, detailed protocols for empirical determination, and a thorough examination of its stability, including potential degradation pathways and recommended handling procedures. This document is intended to serve as an essential resource for researchers, chemists, and formulation scientists engaged in the development of novel therapeutics incorporating this important intermediate.

Introduction: The Chemical Landscape of (3-Methylpiperidin-3-yl)methanol

(3-Methylpiperidin-3-yl)methanol, with CAS Number 221298-00-6, is a disubstituted piperidine derivative. Its structure is characterized by a saturated six-membered nitrogen-containing heterocycle, featuring both a tertiary alcohol and a secondary amine. The presence of a methyl group at the C3 position introduces a chiral center, making it a valuable component in asymmetric synthesis.

The molecule's two key functional groups—the hydroxyl (-OH) and the piperidinyl amine (-NH)—are the primary determinants of its chemical behavior. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the amine group imparts basicity and also participates in hydrogen bonding.[2] This dual functionality suggests a propensity for solubility in polar, protic solvents and a susceptibility to specific degradation pathways, which this guide will explore in detail.

Table 1: Physicochemical Properties of (3-Methylpiperidin-3-yl)methanol and Related Structures

| Property | Value (for related (3-Methylpiperidin-4-yl)methanol) | Source |

| Molecular Formula | C₇H₁₅NO | [3] |

| Molecular Weight | 129.20 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid or solid | [2] |

| Predicted Polarity | High, due to -OH and -NH functional groups | Inferred |

Solubility Profile: Predictions and Empirical Determination

A core principle in chemistry is that "like dissolves like," which provides a strong predictive framework for the solubility of (3-Methylpiperidin-3-yl)methanol.[4] The molecule's polar hydroxyl and amine groups suggest high affinity for polar solvents.

Predicted Solubility

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is expected. The hydroxyl and amine groups can readily form hydrogen bonds with these solvents. The basic nitrogen of the piperidine ring can be protonated by water or alcohols, forming a charged species that is highly water-soluble.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good to moderate solubility is predicted. These solvents can act as hydrogen bond acceptors, interacting favorably with the compound's hydroxyl group.

-

Aqueous Acidic Solutions (e.g., 5% HCl): High solubility is expected. The basic piperidine nitrogen will be readily protonated to form a highly polar ammonium salt, which is very soluble in aqueous media.[5][6]

-

Aqueous Basic Solutions (e.g., 5% NaOH): Solubility is expected to be similar to that in water. Unlike phenols or carboxylic acids, the alcohol and secondary amine are not acidic enough to be deprotonated by dilute NaOH, so salt formation will not enhance solubility.[5][6]

-

Non-Polar Solvents (e.g., Hexanes, Toluene): Low solubility is predicted. The non-polar hydrocarbon backbone is small compared to the highly polar functional groups, limiting favorable interactions with non-polar solvents.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate to low solubility is predicted. These solvents have some polarity and can act as weak hydrogen bond acceptors, but they are less effective than highly polar aprotic solvents.

Experimental Protocol for Solubility Determination

To move from prediction to empirical data, a systematic solubility assessment is required. This protocol outlines a standard procedure for determining the qualitative and semi-quantitative solubility of the compound.

Objective: To determine the solubility of (3-Methylpiperidin-3-yl)methanol in a range of common laboratory solvents at ambient temperature.

Materials:

-

(3-Methylpiperidin-3-yl)methanol

-

Calibrated analytical balance

-

Vortex mixer

-

Small glass test tubes or vials (e.g., 13x100 mm)

-

Graduated pipettes or micropipettes

-

Solvents: Purified Water, Methanol, Ethanol, Dichloromethane (DCM), Toluene, Acetonitrile, Dimethyl Sulfoxide (DMSO), 5% w/v HCl (aq), 5% w/v NaOH (aq).

Procedure:

-

Preparation: Accurately weigh approximately 25 mg of (3-Methylpiperidin-3-yl)methanol into a clean, dry test tube.[7] Record the exact mass.

-

Solvent Addition: Add the first solvent (e.g., Purified Water) in 0.25 mL increments.[5]

-

Mixing: After each addition, cap the test tube and vortex vigorously for 60 seconds.[4]

-

Observation: Visually inspect the solution against a dark background for any undissolved solid particles.

-

Titration: Continue adding solvent increments up to a total volume of 2.5 mL, vortexing and observing after each addition.

-

Classification:

-

If the solid dissolves completely, record the volume of solvent required. Calculate the approximate solubility (mg/mL).

-

If the solid does not dissolve after adding 2.5 mL, the compound is considered poorly soluble or insoluble in that solvent under these conditions.

-

-

Repeat: Repeat steps 1-6 for each solvent listed in the materials section.

This systematic approach allows for a reliable comparison of solubility across different solvent classes, providing critical data for reaction setup, purification, and formulation.

Caption: Experimental workflow for determining compound solubility.

Stability Profile: Potential Liabilities and Mitigation

The stability of an active pharmaceutical ingredient (API) or intermediate is critical for ensuring safety, efficacy, and shelf-life. The functional groups in (3-Methylpiperidin-3-yl)methanol present potential pathways for degradation.

Inherent Chemical Stability

-

Oxidative Degradation: The primary alcohol is susceptible to oxidation, which could yield the corresponding aldehyde or carboxylic acid. This process can be accelerated by the presence of atmospheric oxygen, metal ions, or oxidizing agents.

-

Acid/Base Instability: While the core piperidine ring is generally stable, extreme pH conditions can catalyze degradation, particularly at elevated temperatures. The compound is basic and will react with strong acids.[8]

-

Thermal Stability: As with most organic compounds, exposure to high temperatures can lead to decomposition. The specific decomposition temperature and products are best determined by thermal analysis (e.g., TGA/DSC).

-

Photostability: While the saturated heterocyclic ring does not contain a chromophore that strongly absorbs UV-Vis light, photolytic degradation in the presence of photosensitizers cannot be entirely ruled out without experimental data.

Recommended Storage and Handling

Based on the potential for degradation, the following storage conditions are recommended to preserve the integrity of (3-Methylpiperidin-3-yl)methanol:

-

Temperature: Store in a cool, dry, and well-ventilated place.[9] Refrigeration may be appropriate for long-term storage, but ensure the compound does not freeze if it is a liquid.

-

Atmosphere: For long-term storage or for high-purity reference standards, storage under an inert atmosphere (e.g., nitrogen or argon) is advisable to minimize oxidative degradation.

-

Container: Use tightly sealed containers made of inert materials (e.g., amber glass) to protect from air, moisture, and light.[10]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[8]

Experimental Protocol for Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify likely degradation products and establish the intrinsic stability of a molecule.[11] This protocol is based on the principles outlined in the ICH Q1A (R2) guidelines.[12]

Objective: To investigate the degradation of (3-Methylpiperidin-3-yl)methanol under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).

Materials:

-

(3-Methylpiperidin-3-yl)methanol

-

Solutions: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂ (hydrogen peroxide)

-

Solvent for analysis (e.g., Acetonitrile/Water mixture)

-

HPLC system with a suitable detector (e.g., UV or MS)

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

Procedure:

-

Sample Preparation: Prepare stock solutions of (3-Methylpiperidin-3-yl)methanol in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

-

Application of Stress:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep at 60°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at 60°C for 24 hours.

-

Oxidation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Stress: Store a solid sample and a solution sample in an oven at 80°C for 48 hours.

-

Photolytic Stress: Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Time-Point Sampling: At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

-

Neutralization: For acid and base hydrolysis samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, before analysis.

-

Analysis:

-

Dilute all samples (including an unstressed control) to a suitable concentration for analysis.

-

Analyze by a stability-indicating HPLC method. The method must be able to separate the parent compound from all process impurities and degradation products.

-

-

Data Interpretation: Compare the chromatograms of the stressed samples to the control. Quantify the loss of the parent compound and the formation of any degradation products.

Caption: Workflow for a forced degradation (stress testing) study.

Conclusion and Recommendations

(3-Methylpiperidin-3-yl)methanol is a polar, basic compound with predictable solubility and stability characteristics. Its high polarity suggests excellent solubility in polar protic solvents and aqueous acidic solutions, making these ideal media for reactions and some formulations. Conversely, its limited solubility in non-polar solvents can be leveraged for purification techniques like precipitation or extraction.

The primary stability concerns are oxidative degradation of the alcohol moiety and potential reactions with incompatible materials like strong acids. Adherence to proper storage and handling protocols—specifically, using sealed, inert containers in a cool, dark, and dry environment, potentially under an inert atmosphere—is paramount to preserving the compound's purity and integrity over time. The provided experimental protocols for solubility determination and forced degradation serve as a robust framework for generating the specific data required for any advanced drug development program.

References

-

PubChem . (n.d.). Piperidin-3-ylmethanol. National Center for Biotechnology Information. Retrieved from [Link]

-

European Medicines Agency (EMA) . (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. EMA. Retrieved from [Link]

-

LibreTexts Chemistry . (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

PubChem . (n.d.). (R)-(3-Methylpiperidin-3-yl)methanol hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Pan American Health Organization (PAHO) . (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. PAHO. Retrieved from [Link]

-

UCLA Chemistry . (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from [Link]

-

ResearchGate . (n.d.). Synthesis of ((3R,6R)-6-Methylpiperidin-3-yl)methanol via Biocatalytic Transamination and Crystallization-Induced Dynamic Resolution. Retrieved from [Link]

-

University of Colorado Boulder . (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

-

Bakshi, M., & Singh, S. (2002). Identification of imatinib mesylate degradation products obtained under stress conditions. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

-

Scribd . (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Huynh-Ba, K. (2021). Accelerated Predictive Stability Testing. Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

ResearchGate . (2021). Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate. Retrieved from [Link]

-

Cengage Learning . (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Jordan Food & Drug Administration . (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Retrieved from [Link]

-

Carl ROTH . (n.d.). Safety Data Sheet: Methanol. Retrieved from [Link]

-

International Journal of Applied Sciences and Engineering Research . (n.d.). An overview on Common Organic Solvents and their Toxicity. Retrieved from [Link]

-

Chemsrc . (n.d.). (3-Methylpiperidin-4-yl)methanol. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CAS 221298-00-6: (3-methylpiperidin-3-yl)methanol [cymitquimica.com]

- 3. (3-Methylpiperidin-4-yl)methanol | CAS#:1546095-71-9 | Chemsrc [m.chemsrc.com]

- 4. chem.ws [chem.ws]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. scribd.com [scribd.com]

- 7. www1.udel.edu [www1.udel.edu]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. file.bldpharm.com [file.bldpharm.com]

- 11. Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ema.europa.eu [ema.europa.eu]

An In-depth Technical Guide to the Synthesis of (3-Methylpiperidin-3-yl)methanol Derivatives and Analogs

Introduction: The Significance of the 3-Substituted Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can be functionalized to interact with biological targets with high specificity. Within this class, molecules featuring a quaternary center, such as the (3-Methylpiperidin-3-yl)methanol core, offer unique advantages in drug design. The geminal substitution at the 3-position introduces a fixed stereochemical element and can enhance metabolic stability by blocking potential sites of oxidation. This guide provides a comprehensive overview of the synthetic strategies for accessing (3-methylpiperidin-3-yl)methanol and its derivatives, intended for researchers and professionals in drug development. We will explore multiple synthetic pathways, delve into the mechanistic rationale behind key transformations, and provide actionable protocols for laboratory application.

Strategic Approaches to the Core Scaffold

The synthesis of (3-Methylpiperidin-3-yl)methanol can be approached from several distinct starting points, each with its own set of advantages and challenges. The choice of route often depends on the desired stereochemistry, scalability, and the availability of starting materials. We will discuss three primary strategies:

-

From Piperidine-3-carboxylic Acid (Nipecotic Acid): A common and versatile approach.

-

Via Cyclization Strategies: Building the piperidine ring through intramolecular reactions.

-

From Pyridine Precursors: Aromatization-reduction sequences.

Strategy 1: Synthesis from Piperidine-3-carboxylic Acid Derivatives

This is arguably the most direct and widely applicable route. It leverages the commercially available piperidine-3-carboxylic acid (nipecotic acid), which is available in both racemic and enantiopure forms.[2] The general retrosynthetic approach is outlined below.

Sources

Potential Biological Activity Screening of (3-Methylpiperidin-3-yl)methanol

An In-Depth Technical Guide

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, representing one of the most prevalent nitrogen-containing heterocyclic motifs in pharmaceuticals.[1][2] Its derivatives are integral to over twenty classes of drugs, demonstrating a vast spectrum of biological activities including anticancer, analgesic, and cognition-enhancing properties.[2][3][4] (3-Methylpiperidin-3-yl)methanol is a specific, relatively simple derivative within this privileged class.[5][6] While its direct biological activities are not extensively documented in public literature, its structural features—a chiral center, a primary alcohol, and the piperidine ring—present a compelling case for comprehensive biological screening. The strategic placement of the methyl and hydroxymethyl groups on the same carbon atom (C3) offers a unique three-dimensional arrangement that could facilitate novel interactions with biological targets.

This guide, intended for researchers, scientists, and drug development professionals, outlines a systematic and logical workflow for the preliminary biological activity screening of (3-Methylpiperidin-3-yl)methanol. It eschews a rigid template in favor of a decision-driven approach, beginning with cost-effective computational predictions and progressing through a tiered system of in vitro assays. The causality behind each experimental choice is explained, ensuring that the screening process is not merely a set of procedures, but a self-validating system for uncovering therapeutic potential.

Compound Profile: (3-Methylpiperidin-3-yl)methanol

A thorough understanding of the molecule's fundamental properties is the first step in any screening cascade.

-

Synonyms: 3-(Hydroxymethyl)-3-methylpiperidine

-

Molecular Formula: C₇H₁₅NO

-

Molecular Weight: 129.20 g/mol

-

Structure:

(Image Source: PubChem CID 118990197)[5]

The presence of a stereocenter at the C3 position means the compound exists as (R)- and (S)-enantiomers. It is critical to either test the racemic mixture or, ideally, the separated enantiomers, as biological activity is often stereospecific.

PART 1: The Predictive Funnel - In Silico Screening

Before committing to resource-intensive wet lab experiments, a robust in silico evaluation is essential to predict the compound's pharmacokinetic profile and potential bioactivities. This predictive funnel helps prioritize experimental pathways and identify potential liabilities early.[7]

ADMET & Druglikeness Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties determine a compound's viability as a drug candidate.[7][8] Numerous free and commercial web servers can perform these predictions.

Rationale: Early assessment of ADMET properties helps to de-risk a compound.[8] For instance, poor predicted oral bioavailability might steer development towards non-oral routes of administration, while a high probability of toxicity could halt further investigation altogether. We will utilize a platform like ADMETlab 2.0 or SwissADME for this analysis.[9][10]

Hypothetical ADMET & Physicochemical Data Summary:

| Parameter | Predicted Value | Implication / Interpretation |

| Physicochemical | ||

| Molecular Weight | 129.20 g/mol | Compliant with Lipinski's Rule of Five (<500) |

| LogP | 0.85 | Optimal lipophilicity for membrane permeability |

| Water Solubility | Highly Soluble | Favorable for formulation and absorption |

| Pharmacokinetics | ||

| HIA (Human Intestinal Absorption) | >90% probability | Likely well-absorbed orally |

| BBB Permeability | High probability | May cross the blood-brain barrier; potential for CNS activity |

| P-gp Substrate | No | Low probability of being removed by efflux pumps |

| CYP2D6 Inhibitor | Yes (Moderate) | Potential for drug-drug interactions[11] |

| Toxicity | ||

| hERG Inhibition | Low probability | Reduced risk of cardiotoxicity[12] |

| Hepatotoxicity | Low probability | Reduced risk of liver damage |

| Ames Mutagenicity | Non-mutagen | Low risk of being carcinogenic |

Prediction of Biological Activity Spectra

Tools like PASS (Prediction of Activity Spectra for Substances) can predict a wide range of potential biological activities based on the compound's structure, comparing it to a vast database of known bioactive molecules.[13]

Rationale: This step provides a hypothesis-generating framework. If PASS predicts, for example, "Anticonvulsant" or "Serotonin receptor antagonist" activity with high probability, it provides a strong justification for pursuing specific in vitro assays related to those targets. This is particularly relevant given that many piperidine-containing drugs act on the central nervous system.[14]

PART 2: The Experimental Cascade - In Vitro Screening

The results from the in silico analysis guide a tiered, practical in vitro screening strategy. The cascade is designed to maximize information while conserving resources, moving from broad, foundational assays to more specific, hypothesis-driven tests.

Caption: Overall screening workflow for (3-Methylpiperidin-3-yl)methanol.

Tier 1: Foundational Cytotoxicity Screening

Causality: The first and most critical experimental step is to determine the compound's intrinsic cytotoxicity. This knowledge is paramount because significant biological activity observed in subsequent assays could be a misleading artifact of cell death.[15] The MTT assay is a robust, colorimetric method for assessing metabolic activity as an indicator of cell viability.[16][17]

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Culture & Seeding:

-

Culture a relevant human cell line (e.g., HEK293 for non-cancerous baseline, or a cancer panel like A549, MCF-7) in appropriate media.

-

Trypsinize and seed cells into a 96-well plate at a density of 5,000-10,000 cells/well.[16]

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adhesion.

-

-

Compound Treatment:

-

Prepare a stock solution of (3-Methylpiperidin-3-yl)methanol in a suitable vehicle (e.g., sterile water or DMSO).

-

Perform serial dilutions to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM).

-

Remove old media from cells and add 100 µL of media containing the test compound concentrations.

-

Controls: Include wells with vehicle only (negative control) and wells with a known cytotoxic agent like Doxorubicin (positive control).

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Solubilization and Measurement:

-

Carefully aspirate the media.

-

Add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[17]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Presentation: Hypothetical Cytotoxicity Results

| Cell Line | IC₅₀ (µM) | Interpretation |

| HEK293 (Normal) | > 200 µM | Low toxicity to non-cancerous cells. |

| A549 (Lung Cancer) | > 200 µM | No significant antiproliferative activity. |

| MCF-7 (Breast Cancer) | > 200 µM | No significant antiproliferative activity. |

Tier 2: Broad Spectrum Antimicrobial Screening

Causality: Heterocyclic compounds are well-represented among antimicrobial agents. A broad-spectrum screen against common bacterial and fungal pathogens is a cost-effective way to explore a major potential application area.[3] The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC).[19][20]

Experimental Protocol: Broth Microdilution for MIC Determination

-

Microorganism Preparation:

-

Select a panel of representative microorganisms (e.g., Staphylococcus aureus (Gram+), Escherichia coli (Gram-), Candida albicans (Fungus)).

-

Prepare a standardized inoculum of each microorganism adjusted to a 0.5 McFarland standard.

-

-

Plate Preparation:

-

In a 96-well plate, add 50 µL of appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to each well.

-

Add 50 µL of the test compound at 2x the highest desired concentration to the first column and perform 2-fold serial dilutions across the plate.

-

-

Inoculation and Incubation:

-

Add 50 µL of the prepared microbial inoculum to each well.

-

Controls: Include wells with inoculum only (growth control), broth only (sterility control), and a known antibiotic/antifungal like Ciprofloxacin or Amphotericin B (positive control).

-

Incubate the plates at 37°C for 18-24 hours.[21]

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[21]

-

Tier 3: Targeted Assays (Hypothesis-Driven)

Causality: This tier is guided by the in silico predictions or structural similarities to known drugs. Given the piperidine core and potential BBB permeability, exploring CNS-related targets is a logical step.[14] We will outline the principles for two major assay types.

Enzyme Inhibition Assays

Principle: These assays measure how a compound affects the activity of a specific enzyme.[22][23] An inhibitor will decrease the rate at which the enzyme converts its substrate to a product. The result is often expressed as an IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%.[24][25]

Example Application: If in silico tools predicted activity against acetylcholinesterase (AChE), an enzyme relevant to Alzheimer's disease, a specific AChE inhibition assay would be performed.

General Protocol:

-

Add buffer, the target enzyme (e.g., AChE), and various concentrations of (3-Methylpiperidin-3-yl)methanol to the wells of a microplate.

-

Initiate the reaction by adding a chromogenic or fluorogenic substrate (e.g., acetylthiocholine for AChE, which produces a product that reacts with Ellman's reagent).

-

Monitor the change in absorbance or fluorescence over time using a plate reader.

-

Calculate the rate of reaction at each inhibitor concentration and determine the IC₅₀.

Receptor Binding Assays

Principle: These assays quantify the interaction between a compound (ligand) and a target receptor.[26][27] A common format is a competitive binding assay, where the test compound competes with a known, labeled ligand (often radioactive or fluorescent) for binding to the receptor.[28][29]

Example Application: Based on structural similarities to serotonin reuptake inhibitors like paroxetine, which also contain a substituted piperidine ring, a serotonin transporter (SERT) binding assay would be a high-priority experiment.[14]

General Protocol:

-

Incubate a preparation of membranes from cells expressing the target receptor (e.g., SERT) with a fixed concentration of a radiolabeled ligand (e.g., [³H]-citalopram).

-

Add increasing concentrations of the unlabeled test compound, (3-Methylpiperidin-3-yl)methanol.

-

After reaching equilibrium, separate the bound from unbound radioligand via filtration.[28]

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

The data is used to calculate the Ki (inhibition constant), which reflects the compound's binding affinity for the receptor.

PART 3: Data Synthesis and Decision Logic

The screening process generates a matrix of data that must be synthesized to make an informed decision. The goal is to identify a "hit"—a compound showing confirmed, potent, and selective activity in a specific assay.

Caption: Logical decision-making tree for hit identification.

Conclusion

This guide presents a comprehensive, logic-driven framework for the preliminary biological evaluation of (3-Methylpiperidin-3-yl)methanol. By integrating predictive in silico modeling with a tiered in vitro experimental cascade, researchers can efficiently probe the compound's therapeutic potential. The initial focus on establishing a non-toxic concentration window is critical for the validity of all subsequent data. The progression from broad-spectrum screening to specific, hypothesis-driven assays ensures that resources are directed toward the most promising avenues. The ultimate goal of this workflow is not just to generate data, but to build a compelling scientific narrative that can justify the advancement of a novel chemical entity from a mere structure on a page to a viable candidate for lead optimization and further drug development.

References

-

Khan, I., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health (NIH). [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

-

Microchem Laboratory. Antimicrobial Efficacy Screening. [Link]

-

Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

Makhathini, S. (2017). Pharmacological screening of synthetic piperidine derivatives. DUT Open Scholar. [Link]

-

Deep Origin. ADMET Predictions - Computational Chemistry Glossary. [Link]

-

National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. [Link]

-

Biobide. What is an Inhibition Assay? [Link]

-

CMARA. (2017). Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. YouTube. [Link]

-

ADMET-AI. ADMET-AI Web Server. [Link]

-

BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]

-

VLS3D. ADMET predictions. [Link]

-

Naseem, H., et al. (2022). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Research Square. [Link]

-

Chem Help ASAP. (2023). Functional In Vitro Assays for Drug Discovery. YouTube. [Link]

-

American Chemical Society Publications. (2015). Synthesis of ((3R,6R)-6-Methylpiperidin-3-yl)methanol via Biocatalytic Transamination and Crystallization-Induced Dynamic Resolution. Organic Process Research & Development. [Link]

-

Di Dell'Angelo, M., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. National Institutes of Health (NIH). [Link]

-

ResearchGate. (2023). (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. [Link]

-

ADMETlab 2.0. ADMETlab 2.0 Web Server. [Link]

-

ResearchGate. (2023). In silico Drug-Likeliness and Bioactivity Prediction. [Link]

-

Gifford Bioscience. About Ligand Binding Assays. [Link]

-

National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

-

OIE. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

-

PubMed. (2021). In silico Prediction of ADMET/Drug-likeness Properties of Bioactive Phloroglucinols from Hypericum Genus. [Link]

-

National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]

-

BioIVT. Enzyme Inhibition & DDI Studies. [Link]

-

Wikipedia. Ligand binding assay. [Link]

-

Gualtieri, F., et al. (2008). Design, synthesis and preliminary pharmacological evaluation of new piperidine and piperazine derivatives as cognition-enhancers. PubMed. [Link]

-

Wiegand, I., et al. (2008). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Clinical Microbiology Reviews. [Link]

-

National Institutes of Health (NIH). (2021). In Silico Prediction and Bioactivity Evaluation of Chemical Ingredients Against Influenza A Virus From Isatis tinctoria L. [Link]

-

National Institutes of Health (NIH). (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

American Chemical Society Publications. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

-

Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]

-

MDPI. (2024). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. [Link]

-

Journal of Advanced Scientific Research. (2020). IN SILICO EVALUATION OF PHARMACOKINETICS, DRUG-LIKENESS AND MEDICINAL CHEMISTRY FRIENDLINESS OF MOMORDICIN I. [Link]

-

MDPI. (2021). Preliminary Biological Activity Screening of Plectranthus spp. Extracts for the Search of Anticancer Lead Molecules. [Link]

-

National Center for Biotechnology Information. (S)-(3-Methylpiperidin-3-yl)methanol hydrochloride. PubChem. [Link]

-

National Center for Biotechnology Information. Piperidin-3-ylmethanol. PubChem. [Link]

-

Der Pharma Chemica. (2012). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. [Link]

- Google Patents. (2019). An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 4. Design, synthesis and preliminary pharmacological evaluation of new piperidine and piperazine derivatives as cognition-enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (S)-(3-Methylpiperidin-3-yl)methanol hydrochloride | C7H16ClNO | CID 118990197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. labshake.com [labshake.com]

- 7. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 9. ADMETlab 2.0 [admetmesh.scbdd.com]

- 10. In silico Prediction of ADMET/Drug-likeness Properties of Bioactive Phloroglucinols from Hypericum Genus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bioivt.com [bioivt.com]

- 12. VLS3D.COM: LIST OF COMPUTERS TOOLS [vls3d.com]

- 13. sciensage.info [sciensage.info]

- 14. benchchem.com [benchchem.com]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. clyte.tech [clyte.tech]

- 17. broadpharm.com [broadpharm.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. microchemlab.com [microchemlab.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. blog.biobide.com [blog.biobide.com]

- 23. bellbrooklabs.com [bellbrooklabs.com]

- 24. m.youtube.com [m.youtube.com]

- 25. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. giffordbioscience.com [giffordbioscience.com]

- 27. Ligand binding assay - Wikipedia [en.wikipedia.org]

- 28. youtube.com [youtube.com]

- 29. Receptor-Ligand Binding Assays [labome.com]

The (3-Methylpiperidin-3-yl)methanol Scaffold: A Privileged Motif in Modern Drug Discovery

Abstract

The (3-methylpiperidin-3-yl)methanol structural moiety represents a versatile and highly valuable scaffold in medicinal chemistry. Its inherent three-dimensional architecture, combined with the basic nitrogen and the functional handle of a primary alcohol, provides a unique foundation for the development of potent and selective modulators of a diverse range of biological targets. This technical guide offers an in-depth exploration of the mechanisms of action for compounds incorporating this key structural element. We will dissect the molecular interactions and downstream signaling pathways associated with four distinct classes of therapeutic agents: potent opioid receptor agonists, dual orexin receptor antagonists, selective choline transporter inhibitors, and novel anticancer agents that activate the p53 tumor suppressor pathway. This guide is intended for researchers, scientists, and drug development professionals, providing not only a comprehensive mechanistic overview but also actionable, field-proven experimental protocols to facilitate further investigation and discovery in this promising area of pharmacology.

Introduction: The Versatility of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in both natural products and synthetic pharmaceuticals, celebrated for its favorable physicochemical properties.[1] The introduction of a methyl and a methanol group at the 3-position creates the (3-methylpiperidin-3-yl)methanol scaffold, which imparts specific conformational constraints and provides vectors for further chemical elaboration. This unique substitution pattern has proven instrumental in achieving high-affinity interactions with a variety of challenging biological targets. This guide will illuminate the diverse pharmacological landscapes that can be explored from this single, privileged starting point.

Mechanism of Action: A Tale of Four Targets

The true utility of the (3-methylpiperidin-3-yl)methanol scaffold is best illustrated by the diverse mechanisms of action of its derivatives. We will now explore four distinct examples, each targeting a different protein class and cellular pathway.

Mu-Opioid Receptor (MOR) Agonism: A New Generation of Analgesics

Compounds containing a 3-methylpiperidine core, such as the fentanyl analog Brifentanil, have demonstrated exceptional analgesic potency through their action as agonists at the mu-opioid receptor (MOR).[2] The MOR is a class A G-protein coupled receptor (GPCR) that plays a central role in the modulation of pain perception.

Molecular Mechanism:

Upon agonist binding, the MOR undergoes a conformational change that activates its associated heterotrimeric G-protein (Gαi/o and Gβγ). This activation initiates two primary downstream signaling events that culminate in a reduction of neuronal excitability and the inhibition of nociceptive signal transmission[3][4][5]:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of Protein Kinase A (PKA), a key enzyme that phosphorylates and modulates the function of numerous downstream targets, including ion channels and transcription factors.

-

Modulation of Ion Channel Activity: The dissociated Gβγ subunit directly interacts with and modulates the activity of ion channels. It promotes the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.[3] Concurrently, it inhibits the opening of voltage-gated calcium channels (VGCCs), which reduces calcium influx and, consequently, the release of excitatory neurotransmitters such as glutamate and substance P from presynaptic terminals.[5]

The synergistic effect of these pathways is a powerful suppression of the pain signaling cascade.

Signaling Pathway: Mu-Opioid Receptor Agonism

Caption: Mu-Opioid Receptor (MOR) Signaling Cascade.

| Compound | Receptor | Binding Affinity (Ki) | Functional Potency (EC50/IC50) | Reference |

| Fentanyl (analog) | Human MOR | ~1-100 nM | - | [4][6] |

| Morphine | Human MOR | ~1-100 nM | - | [4] |

| DAMGO | Human MOR | ~0.35-1.2 nM | - | [7][8] |

Experimental Protocol: Radioligand Competition Binding Assay for MOR

This protocol describes a standard method for determining the binding affinity (Ki) of a test compound for the mu-opioid receptor using a competitive radioligand binding assay.

Materials:

-

Receptor Source: Commercially available membranes from HEK-293 or CHO cells stably expressing the human mu-opioid receptor.

-

Radioligand: [³H]-DAMGO (a high-affinity MOR agonist) with a specific activity of 30-60 Ci/mmol.

-

Non-specific Binding Control: Naloxone (10 µM final concentration).

-

Test Compound: (3-Methylpiperidin-3-yl)methanol derivative, serially diluted.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates and glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

-

Scintillation fluid and a liquid scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, prepare triplicate wells for Total Binding, Non-specific Binding, and Competition Binding.

-

Total Binding: 50 µL of binding buffer, 50 µL of [³H]-DAMGO, and 100 µL of membrane suspension.

-

Non-specific Binding: 50 µL of Naloxone (10 µM), 50 µL of [³H]-DAMGO, and 100 µL of membrane suspension.

-

Competition Binding: 50 µL of the test compound at various concentrations, 50 µL of [³H]-DAMGO, and 100 µL of membrane suspension.

-

-

Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapidly filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Dual Orexin Receptor Antagonism: A Novel Approach to Insomnia

The (3R,6R)-6-methylpiperidin-3-yl)methanol core is a key component of MK-6096 (Filorexant), a dual orexin receptor antagonist (DORA) developed for the treatment of insomnia.[9][10][11] The orexin system, comprising two neuropeptides (Orexin-A and Orexin-B) and two GPCRs (Orexin 1 Receptor, OX1R, and Orexin 2 Receptor, OX2R), is a critical regulator of wakefulness.

Molecular Mechanism:

Orexin neuropeptides, released from neurons in the lateral hypothalamus, bind to OX1R and OX2R in various brain regions to promote arousal. Both receptors primarily couple to the Gq class of G-proteins.[12][13] Antagonism of these receptors by compounds like MK-6096 blocks the wake-promoting signal, thereby facilitating the onset and maintenance of sleep. The signaling cascade is as follows:

-

Gq Protein Activation: Binding of orexin to its receptor activates the Gq protein.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC.

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Mobilization and PKC Activation: IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. The elevated cytoplasmic Ca²⁺, along with DAG, activates Protein Kinase C (PKC).

-

Neuronal Excitation: PKC and elevated Ca²⁺ levels lead to the phosphorylation of various downstream targets and the modulation of ion channel activity, resulting in neuronal depolarization and increased neuronal firing, which promotes a state of wakefulness.

By competitively binding to OX1R and OX2R, DORAs prevent orexin from initiating this excitatory cascade.

Signaling Pathway: Orexin Receptor Antagonism

Caption: Orexin Receptor Signaling and Antagonism.

| Compound | Receptor | Binding Affinity (Ki) | Functional Potency (IC50) | Reference |

| MK-6096 (Filorexant) | Human OX1R/OX2R | < 3 nM | 11 nM (FLIPR assay) | [14][15][16] |

Experimental Protocol: FLIPR Calcium Mobilization Assay

This protocol outlines a method for assessing the antagonist activity of test compounds at orexin receptors by measuring changes in intracellular calcium using a Fluorescent Imaging Plate Reader (FLIPR).

Materials:

-

Cell Line: CHO or HEK-293 cells stably expressing either human OX1R or OX2R.

-

Assay Plates: Black-walled, clear-bottom 96- or 384-well microplates.

-

Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.

-

Agonist: Orexin-A (for both OX1R and OX2R).

-

Test Compound: (3-Methylpiperidin-3-yl)methanol derivative, serially diluted.

-

FLIPR or equivalent instrument capable of kinetic fluorescence reading and liquid handling.

Procedure:

-

Cell Plating: Seed the cells into the assay plates at an appropriate density and incubate overnight to allow for adherence.

-

Dye Loading: Remove the growth medium and add the calcium indicator dye dissolved in assay buffer to each well. Incubate for 60 minutes at 37°C.

-

Compound Addition: Wash the cells with assay buffer to remove excess dye. Add the serially diluted test compound to the appropriate wells. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

-

FLIPR Measurement:

-

Place the assay plate into the FLIPR instrument.

-

Initiate fluorescence reading to establish a baseline.

-

The instrument then adds a pre-determined concentration of Orexin-A (typically the EC₈₀) to all wells simultaneously.

-

Continue to record the fluorescence intensity kinetically for 2-3 minutes.

-

-

Data Analysis:

-

The change in fluorescence (ΔRFU) upon agonist addition corresponds to the intracellular calcium mobilization.

-

Plot the percentage of inhibition (relative to the agonist-only control) against the log concentration of the test compound.

-

Determine the IC₅₀ value using non-linear regression analysis.

-

Choline Transporter (CHT) Inhibition: Modulating Acetylcholine Synthesis

The piperidine scaffold is also central to the activity of ML352, a potent and selective inhibitor of the high-affinity choline transporter (CHT).[2][17] CHT is a presynaptic sodium-dependent transporter responsible for the reuptake of choline from the synaptic cleft, which is the rate-limiting step in the synthesis of the neurotransmitter acetylcholine (ACh).[18][19]

Molecular Mechanism:

CHT facilitates the co-transport of choline, sodium (Na⁺), and chloride (Cl⁻) ions into the presynaptic neuron.[20] Inside the neuron, choline is acetylated by choline acetyltransferase (ChAT) to form ACh, which is then packaged into synaptic vesicles.

ML352 acts as a noncompetitive inhibitor , meaning it does not bind to the same site as choline.[2][14] Instead, it binds to an allosteric site on the transporter, inducing a conformational change that locks CHT in a state that is unable to transport choline.[20] This inhibition leads to a depletion of the presynaptic choline pool, thereby reducing the synthesis and subsequent release of ACh. This mechanism provides a powerful tool for modulating cholinergic neurotransmission.

Workflow: Choline Transporter (CHT) Inhibition

Caption: Mechanism of Choline Transporter (CHT) Inhibition.

| Compound | Target | Inhibition Constant (Ki) | Inhibitory Concentration (IC50) | Reference |

| ML352 | Human CHT (HEK293 cells) | 92 ± 2.8 nM | - | [17][21] |

| ML352 | Mouse CHT (synaptosomes) | 172 ± 12 nM | 168.6 ± 49.4 nM | [17][22] |

| Hemicholinium-3 (HC-3) | Human CHT | - | 4.98 ± 1.04 nM | [22] |

Experimental Protocol: [³H]Choline Uptake Assay

This protocol details a method to measure the activity of CHT in cultured cells or synaptosomes and to determine the potency of inhibitory compounds.

Materials:

-

System: HEK-293 cells transiently or stably expressing human CHT1, or purified synaptosomes from rodent brain tissue.

-

Radioligand: [³H]Choline.

-

Inhibitor Control: Hemicholinium-3 (HC-3) for determining specific uptake.

-

Test Compound: (3-Methylpiperidin-3-yl)methanol derivative, serially diluted.

-

Uptake Buffer: Krebs-Ringer-HEPES buffer (or similar physiological salt solution).

-

Stop Solution: Ice-cold uptake buffer.

-

Cell harvester and glass fiber filters.

-

Scintillation fluid and a liquid scintillation counter.

Procedure:

-

Preparation: Plate cells in 24- or 96-well plates and allow them to adhere. For synaptosomes, prepare fresh or thawed aliquots.

-

Pre-incubation: Wash the cells/synaptosomes with uptake buffer. Pre-incubate them with either buffer alone (for total uptake), a saturating concentration of HC-3 (e.g., 10 µM, for non-specific uptake), or various concentrations of the test compound for 10-15 minutes at 37°C.

-

Initiate Uptake: Add [³H]Choline to each well to initiate the transport reaction. The final choline concentration should be close to the Km of the transporter. Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C, ensuring the measurement is within the linear range of uptake.

-

Terminate Uptake: Stop the reaction by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold stop solution.

-

Lysis and Quantification: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS). Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Uptake = Total Uptake - Non-specific Uptake.

-

Plot the percentage of specific uptake against the log concentration of the test compound.

-

Determine the IC₅₀ value using non-linear regression analysis.

-

Anticancer Activity via p53 Activation

Recent research has highlighted the potential of piperidine derivatives as novel anticancer agents.[23][24] One promising strategy involves the activation of the p53 tumor suppressor pathway. The p53 protein is a critical "guardian of the genome" that is often inactivated in cancer cells, frequently through its interaction with the negative regulator, murine double minute 2 (MDM2).[25] Piperidinone-based compounds have been developed as potent inhibitors of the MDM2-p53 protein-protein interaction.[25][26][27]

Molecular Mechanism:

In many cancer cells with wild-type p53, the MDM2 oncoprotein is overexpressed. MDM2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and targeting it for proteasomal degradation.[25] Small molecule inhibitors, including those with a piperidine core, are designed to fit into the hydrophobic pocket of MDM2 that normally accommodates p53. By blocking this interaction, these compounds achieve the following:

-

p53 Stabilization: The inhibitor displaces p53 from MDM2, preventing its degradation and leading to the accumulation of p53 in the nucleus.

-

Transcriptional Activation: Stabilized p53 acts as a transcription factor, upregulating the expression of target genes involved in cell cycle arrest (e.g., p21) and apoptosis.

-

Induction of Apoptosis: A key pro-apoptotic target of p53 is the gene encoding the Bax protein.[27][28] Increased Bax expression leads to a higher Bax/Bcl-2 ratio. This shift promotes the permeabilization of the outer mitochondrial membrane, leading to the release of cytochrome c.

-

Caspase Cascade Activation: Cytochrome c in the cytoplasm binds to Apaf-1, forming the apoptosome, which activates caspase-9. Caspase-9 then activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving key cellular substrates.[23]

This mechanism effectively restores the tumor-suppressive function of p53 in cancer cells.

Signaling Pathway: p53-Mediated Apoptosis

Caption: p53-Mediated Apoptosis via MDM2 Inhibition.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This protocol uses flow cytometry to differentiate between healthy, early apoptotic, and late apoptotic/necrotic cells, providing a quantitative measure of apoptosis induction.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, SJSA-1).

-

Test Compound: (3-Methylpiperidin-3-yl)methanol derivative.

-

Annexin V-FITC (or another fluorophore).

-

Propidium Iodide (PI) staining solution.

-

1X Annexin Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4).

-

Phosphate-Buffered Saline (PBS).

-

Flow cytometer.

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified time (e.g., 24, 48 hours). Include an untreated control.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with media. Combine all cells from each well.

-

Washing: Centrifuge the cell suspensions, discard the supernatant, and wash the cell pellets once with cold PBS.

-

Staining:

-

Resuspend the cell pellet in 1X Annexin Binding Buffer at a concentration of ~1 × 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

-

Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

-

-

Analysis:

-

Add 400 µL of 1X Annexin Binding Buffer to each tube.

-

Analyze the samples immediately using a flow cytometry.

-

Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants.

-

-

Data Interpretation:

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Conclusion and Future Perspectives

The (3-methylpiperidin-3-yl)methanol scaffold has unequivocally demonstrated its value as a privileged structure in drug discovery. The ability of its derivatives to potently and selectively modulate targets as diverse as GPCRs, solute carriers, and protein-protein interactions underscores its remarkable versatility. The distinct mechanisms of action—from the inhibition of neuronal firing in pain pathways to the suppression of wakefulness signals, the modulation of neurotransmitter synthesis, and the reactivation of tumor suppressor pathways—highlight the profound impact that subtle chemical modifications to this core can have on biological outcomes.

The detailed experimental protocols provided in this guide serve as a validated starting point for researchers seeking to further explore the pharmacology of compounds containing this scaffold. Future work in this area will likely focus on refining the structure-activity relationships for each target class, optimizing pharmacokinetic and safety profiles, and exploring new therapeutic applications for this adaptable and powerful chemical motif.

References

- Ennis, E. A., Wright, J., Retzlaff, C. L., McManus, O. B., Lin, Z., Huang, X., Wu, M., Li, M., Daniels, J. S., Lindsley, C. W., Hopkins, C. R., & Blakely, R. D. (2015). Identification and Characterization of ML352: A Novel, Noncompetitive Inhibitor of the Presynaptic Choline Transporter. ACS chemical neuroscience, 6(3), 441–451.

- Roecker, A. J., Mercer, S. P., Schreier, J. D., Cox, C. D., Fraley, M. E., Lemaire, W., … Coleman, P. J. (2014). Synthesis of ((3R,6R)-6-Methylpiperidin-3-yl)methanol via Biocatalytic Transamination and Crystallization-Induced Dynamic Resolution. Organic Letters, 16(15), 4032–4035.

- Sun, D., Li, Z., Rew, Y., Gribble, M. W., Bartberger, M. D., Beck, H. P., … Yakushijin, K. (2018). The development of piperidinones as potent MDM2-P53 protein-protein interaction inhibitors for cancer therapy. European Journal of Medicinal Chemistry, 157, 1081–1093.

- Zhang, S., Wang, P., Ji, B., & Wang, C. (2021). Signal transduction, dimerization, and therapeutic targeting of Orexin and receptor systems. Acta Pharmaceutica Sinica B, 11(11), 3326–3341.

- Yu, J., & Zhang, L. (2000). p53-dependent apoptosis pathways.

- Sutcliffe, J. G., & de Lecea, L. (2022). A molecular network map of orexin-orexin receptor signaling system. Journal of Biosciences, 47, 103.

-

AdooQ Bioscience. (n.d.). MK-6096 (Filorexant). Retrieved from [Link]

- Cox, C. D., Breslin, M. J., Whitman, D. B., Schreier, J. D., McGaughey, G. B., Bogusky, M. J., … Coleman, P. J. (2012). Pharmacological characterization of MK-6096-A dual orexin receptor antagonist for insomnia. Neuroscience Letters, 523(1), 18–23.

- Wawrzyniak, P., & Wozniak, K. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 270, 116335.

- BenchChem. (2025). Application Notes: Analysis of p53 and Bcl-2 Family Protein Expression in Response to Anticancer Agent 65 via Western Blot.

- Kumar, R., & Kumar, S. (2017). p53-Mdm2 Interaction Inhibitors as Novel Nongenotoxic Anticancer Agents. Current Medicinal Chemistry, 24(30), 3248–3266.

- Blakely, R. D., & Edwards, R. H. (2012). Choline Transporter CHT Regulation and Function in Cholinergic Neurons. Neuron, 74(2), 225–236.

- Singh, S., Sharma, B., & Singh, P. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 775217.

- Xue, J., Han, X., & Zhou, Z. (2024). Structural mechanisms of human sodium-coupled high-affinity choline transporter CHT1. Cell Discovery, 10(1), 2.

- BenchChem. (2025). Application Notes and Protocols for Measuring Opioid Receptor Binding of Novel Compounds.

- Ennis, E. A., Wright, J., Retzlaff, C. L., McManus, O. B., Lin, Z., Huang, X., … Blakely, R. D. (2015). Identification and Characterization of ML352: A Novel, Noncompetitive Inhibitor of the Presynaptic Choline Transporter. ACS Chemical Neuroscience, 6(3), 441–451.

- Roecker, A. J., Cox, C. D., Coleman, P. J., Mercer, S. P., Schreier, J. D., Lemaire, W., … Gotter, A. L. (2012). Pharmacological characterization of MK-6096-A dual orexin receptor antagonist for insomnia. Neuropharmacology, 62(2), 1089–1100.

-

Wikipedia. (n.d.). Filorexant. Retrieved from [Link]

- Ennis, E. A., et al. (2015). Identification and Characterization of ML352: A Novel, Noncompetitive Inhibitor of the Presynaptic Choline Transporter. ACS Chemical Neuroscience, 6(3), 441-451.

- Lahiri, D. K., & Farlow, M. R. (2009). A procedure to measure high affinity choline uptake and choline acetyltransferase activity simultaneously in cultured cells. Journal of Neuroscience Methods, 179(1), 102–108.

- Smart, D., et al. (2000). Characterization of recombinant human orexin receptor pharmacology in a Chinese hamster ovary cell-line using FLIPR. British Journal of Pharmacology, 129(8), 1777–1785.

-

Eurofins DiscoverX. (n.d.). mu (MOP) Human Opioid GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

- Lahiri, D. K., & Sambamurti, K. (2009). A procedure to measure high affinity choline uptake and choline acetyltransferase activity simultaneously in cultured cells. Journal of Neuroscience Methods, 179(1), 102-108.

-

ResearchGate. (n.d.). Western blots analysis of protein levels of p53, p21, Bax, Bcl-2,.... Retrieved from [Link]

-

ResearchGate. (n.d.). Western blot analysis of Bcl-2, Bcl-x L , Bax, and p53. A, MCF-7 cells.... Retrieved from [Link]

- Wang, S., Sun, W., Zhao, Y., McEachern, D., Meagher, J., Stuckey, J., & Wang, S. (2014). Discovery of N-pyridazin-3-piperidine derivatives acting as p53 activators against breast cancer: In vitro and in silico evaluations. Bioorganic & Medicinal Chemistry Letters, 24(15), 3468–3472.

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). filorexant. Retrieved from [Link]

- Xue, J., et al. (2024). Structural mechanisms of human sodium-coupled high-affinity choline transporter CHT1. Cell Discovery, 10, 2.

- Livingston, K. E., & Traynor, J. R. (2018).

- Inturrisi, C. E., et al. (1989). Mu receptor binding of some commonly used opioids and their metabolites. Life Sciences, 45(21), 2053-2059.

-

ResearchGate. (n.d.). The principle of the delta opioid receptor – ligand binding assay.... Retrieved from [Link]

- Sittampalam, G. S., et al. (2004). Development of displacement binding and GTPgammaS scintillation proximity assays for the identification of antagonists of the micro-opioid receptor. Assay and Drug Development Technologies, 2(5), 519-530.